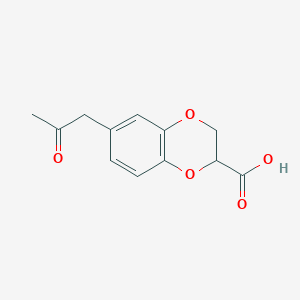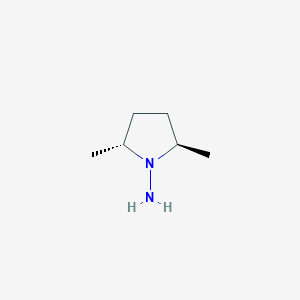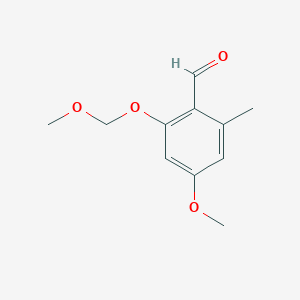
2'-Deoxy-2',2'-difluoro-N-pentanoylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is a synthetic nucleoside analog that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of two fluorine atoms at the 2’ position of the deoxyribose sugar and a pentanoyl group attached to the cytidine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the deoxyribose sugar.
Nucleoside Formation: Coupling of the fluorinated sugar with a cytidine base.
Pentanoic Acid Derivatization: Attachment of the pentanoyl group to the cytidine base.
The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, the fluorination step may require the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
化学反応の分析
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The presence of fluorine atoms enhances its stability and resistance to enzymatic degradation. This compound may inhibit DNA polymerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridines: These compounds have similar fluorination patterns but differ in the halogen substituents.
Gemcitabine: A well-known anticancer drug with a similar fluorinated sugar moiety.
2’-Deoxy-2’,2’-difluoro-β-D-ribofuranosyl Pyrimidine Nucleosides: These nucleosides share the difluoro modification but differ in the base structure.
Uniqueness
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is unique due to the presence of the pentanoyl group, which may enhance its lipophilicity and cellular uptake. This structural modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other similar compounds.
特性
CAS番号 |
849139-17-9 |
|---|---|
分子式 |
C14H19F2N3O5 |
分子量 |
347.31 g/mol |
IUPAC名 |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentanamide |
InChI |
InChI=1S/C14H19F2N3O5/c1-2-3-4-10(21)17-9-5-6-19(13(23)18-9)12-14(15,16)11(22)8(7-20)24-12/h5-6,8,11-12,20,22H,2-4,7H2,1H3,(H,17,18,21,23)/t8-,11-,12-/m1/s1 |
InChIキー |
JPFFCJZGDHCPCR-GGZOMVNGSA-N |
異性体SMILES |
CCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
正規SMILES |
CCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)






![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
